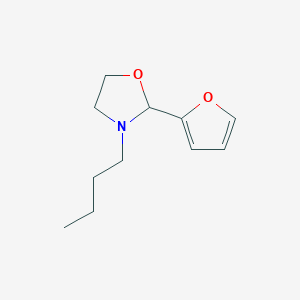
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered oxazolidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a furan derivative with an amino alcohol in the presence of a suitable catalyst. For instance, the reaction between 2-furylamine and butyl glycidyl ether can be catalyzed by an acid or base to form the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazolidine ring can produce amines or alcohols.
Scientific Research Applications
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of polymers and materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-(furan-2-YL)-1,3-oxazolidine: Similar structure but with different substituents, leading to variations in reactivity and applications.
3-Butyl-2-(thiophen-2-YL)-1,3-oxazolidine: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and biological activity.
3-Butyl-2-(pyridin-2-YL)-1,3-oxazolidine: Incorporates a pyridine ring, potentially affecting its binding affinity and specificity for molecular targets.
Uniqueness
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is unique due to the presence of both furan and oxazolidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
188859-79-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-butyl-2-(furan-2-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-12-7-9-14-11(12)10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
InChI Key |
LPFWMSDDVGMDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


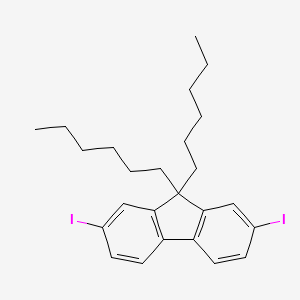
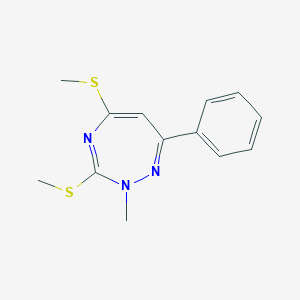
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
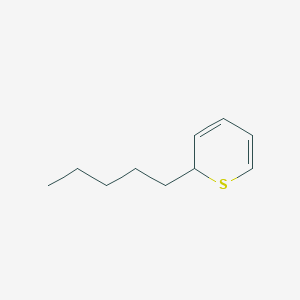

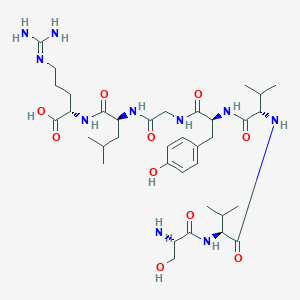
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
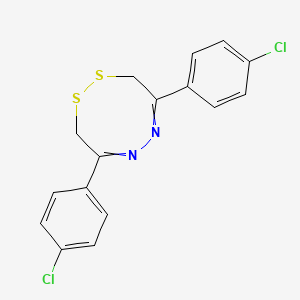

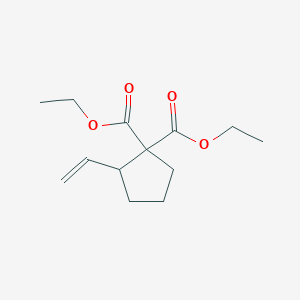
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
